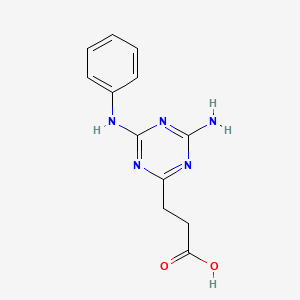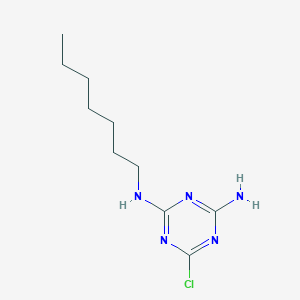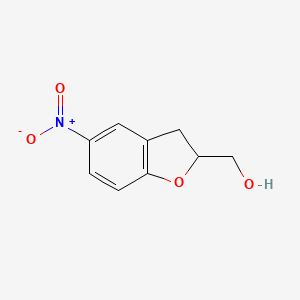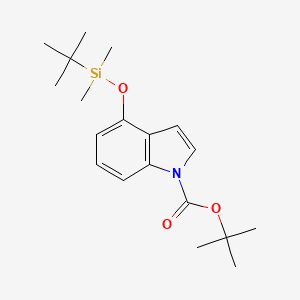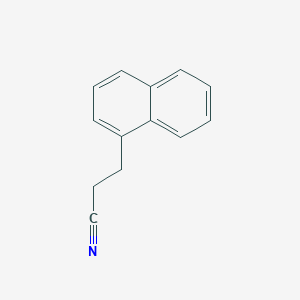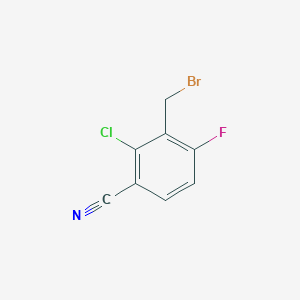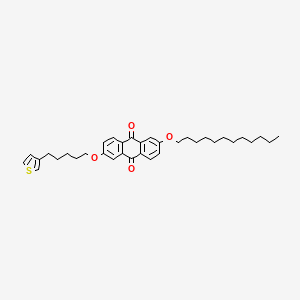
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a dodecyloxy group, a thiophenylpentyl group, and an anthracene-9,10-dione core. These structural features impart specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione using oxidizing agents such as potassium dichromate or chromium trioxide.
Introduction of the Dodecyloxy Group: The dodecyloxy group is introduced through an etherification reaction, where dodecanol reacts with the anthracene-9,10-dione in the presence of a strong base like sodium hydride.
Attachment of the Thiophenylpentyl Group: The thiophenylpentyl group is attached via a nucleophilic substitution reaction, where a thiophenylpentyl halide reacts with the intermediate product from the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the anthraquinone core to anthracene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl and dodecyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and amines are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to DNA: The planar anthracene core can intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Generate Reactive Oxygen Species (ROS): Under certain conditions, the compound can generate ROS, which can induce oxidative stress and damage cellular components.
Comparaison Avec Des Composés Similaires
2-(Dodecyloxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
2-(Methoxy)-6-((5-(thiophen-3-yl)pentyl)oxy)anthracene-9,10-dione: Similar structure but with a methoxy group instead of a dodecyloxy group.
2-(Dodecyloxy)-6-((5-(phenyl)pentyl)oxy)anthracene-9,10-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
540475-27-2 |
|---|---|
Formule moléculaire |
C35H44O4S |
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
2-dodecoxy-6-(5-thiophen-3-ylpentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C35H44O4S/c1-2-3-4-5-6-7-8-9-10-13-21-38-28-16-18-30-32(24-28)34(36)31-19-17-29(25-33(31)35(30)37)39-22-14-11-12-15-27-20-23-40-26-27/h16-20,23-26H,2-15,21-22H2,1H3 |
Clé InChI |
VKMQIDAYJWGEBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCCCCC4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
